N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Chloro-4-methylphenyl)-1-methyl-N⁶-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl group at the N⁴ position and a morpholinoethyl substituent at N⁶. The morpholinoethyl group enhances solubility and pharmacokinetic properties compared to simpler alkyl substituents, as seen in related compounds .
Properties
Molecular Formula |
C19H24ClN7O |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H24ClN7O/c1-13-3-4-14(11-16(13)20)23-17-15-12-22-26(2)18(15)25-19(24-17)21-5-6-27-7-9-28-10-8-27/h3-4,11-12H,5-10H2,1-2H3,(H2,21,23,24,25) |
InChI Key |
OTAHVRCWQGGTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-methylphenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloromethylphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the morpholine ring: This can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N4-(3-Chloro-4-methylphenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N4-(3-Chloro-4-methylphenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methylphenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula C₁₈H₂₂ClN₇O.
Key Observations:
Substituent Effects on Solubility: The ethyl-substituted analog (MW 316.8) exhibits low aqueous solubility (0.5 μg/mL) , whereas the morpholinoethyl group in the target compound likely improves solubility due to morpholine's hydrophilic nature .
Biological Activity Trends :
- Morpholine-containing derivatives, such as the CDK2 inhibitor (MW 340.8), demonstrate targeted kinase inhibition, suggesting the target compound may share similar mechanisms .
- Antibacterial activity in sulfonamide-substituted analogs (e.g., compound 11, ) highlights the scaffold's versatility but underscores the importance of substituent choice for specific activities .
Synthetic Approaches :
- The target compound’s synthesis likely involves nucleophilic substitution at N⁶, akin to methods used for morpholine-ethyl derivatives in .
- Cyclopentyl and ethyl analogs are synthesized via coupling reactions, as described in and .
Structural and Functional Insights
- Morpholinoethyl Group: The morpholine ring enhances solubility and may improve blood-brain barrier penetration, a critical factor in CNS-targeted therapies .
- Comparison with Antibacterial Analogs : While the target compound lacks direct antibacterial data, sulfonamide-substituted pyrazolo[3,4-d]pyrimidines (e.g., compound 11, ) show efficacy against S. aureus, indicating substituent-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
